molecular formula C9H15F3N2O6S2 B3069410 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate CAS No. 657414-80-7

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate

Cat. No.: B3069410
CAS No.: 657414-80-7
M. Wt: 368.4 g/mol
InChI Key: IIKVGQCZBHDHGV-UHFFFAOYSA-N
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Description

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate (CAS: 657414-80-7) is a sulfonic acid-functionalized ionic liquid (IL) with the molecular formula C₉H₁₅F₃N₂O₆S₂ and a molecular weight of 368.35 g/mol . The cation comprises a methylimidazolium core substituted with a sulfobutyl group (–C₄H₈SO₃H), while the anion is trifluoromethanesulfonate ([CF₃SO₃]⁻ or [TfO]⁻). This structure imparts high acidity, hydrophilicity, and thermal stability, making it suitable for catalysis, electrochemistry, and green chemistry applications .

Properties

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVGQCZBHDHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-sulfobutyl-3-methylimidazolium trifluoromethansulfonate typically involves a two-step process:

Chemical Reactions Analysis

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₅F₃N₂O₆S₂
  • Molecular Weight : Approximately 368.35 g/mol
  • Structure : Comprises a sulfonium cation derived from 3-methylimidazole and a trifluoromethanesulfonate anion, contributing to its ionic nature and solubility in various solvents.

Chemistry

SMTf acts as an effective solvent and catalyst in various organic reactions:

  • Organic Synthesis : Utilized in Diels-Alder reactions and Friedel-Crafts acylation due to its ability to stabilize reactive intermediates and enhance reaction rates.
  • Recycling and Reusability : Research indicates that SMTf can be reused multiple times in catalytic processes without significant loss of activity.

Biology

The compound has shown promise in biological applications:

  • Biomolecule Extraction : SMTf's unique solvation properties make it suitable for extracting and purifying biomolecules, such as proteins and nucleic acids.
  • Antimicrobial Activity : It exhibits inhibitory effects against certain bacteria and fungi, suggesting potential use in pharmaceuticals and biocides .

Energy Storage

SMTf has been investigated for its applications in energy-related technologies:

  • Electrolytes : Its high ionic conductivity makes it suitable for use in fuel cells and supercapacitors, contributing to the development of efficient energy storage devices.
  • Polymeric Membranes : Employed in the preparation of ion-conductive polymeric membranes, enhancing the performance of batteries and other electrochemical devices .

Case Study 1: Biomass Conversion

Research has demonstrated that SMTf can effectively dissolve cellulose, facilitating the conversion of biomass into biofuels. This capability promotes enzymatic activity that breaks down cellulose into fermentable sugars, leading to more sustainable biofuel production processes.

Case Study 2: Organic Synthesis

In a study focused on organic synthesis, SMTf was used as a solvent for metathesis reactions. The results indicated that SMTf not only improved yield but also allowed for easier product separation due to its unique solvation properties. The compound was found to be an effective medium that enhanced reaction rates while being environmentally friendly.

Comparison with Similar Ionic Liquids

Compound NameUnique Features
1-Butyl-3-methylimidazolium trifluoromethanesulfonateLacks the sulfonic group; different solvation properties
1-Octyl-3-methylimidazolium chlorideChloride anion; more hydrophobic
1-Hexyl-3-methylimidazolium tetrafluoroborateTetrafluoroborate anion; used in electrochemical applications

The presence of the sulfonic acid group in SMTf enhances its solubility and biological activity compared to other imidazolium-based ionic liquids .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Ionic Liquids

Ionic liquids with imidazolium cations and fluorinated anions are widely studied. Below, 1-sulfobutyl-3-methylimidazolium trifluoromethansulfonate is compared to analogs based on alkyl chain length , cation substitution , and anion type .

Variation in Alkyl Chain Length

(a) 1-Ethyl-3-methylimidazolium Trifluoromethansulfonate ([EMIM][TfO])
  • Formula : C₇H₁₁F₃N₂O₃S
  • Molecular Weight : 272.2 g/mol .
  • Key Properties :
    • Lower viscosity (~44 cP at 25°C) compared to sulfobutyl derivatives due to shorter alkyl chains .
    • Higher conductivity (4.40 mS/cm at 20°C) .
    • Thermal stability up to 300°C .
(b) 1-Propyl-3-methylimidazolium Trifluoromethansulfonate ([PMIM][TfO])
  • Formula : C₈H₁₃F₃N₂O₃S
  • Molecular Weight : 274.3 g/mol .
  • Key Properties :
    • Viscosity: 74 cP at 25°C .
    • Density: 1.27 g/cm³ at 20°C .
(c) 1-Butyl-3-methylimidazolium Trifluoromethansulfonate ([BMIM][TfO])
  • Formula : C₉H₁₅F₃N₂O₃S
  • Molecular Weight : 288.3 g/mol .
  • Key Properties :
    • Viscosity: ~98 cP at 25°C .
    • Conductivity: 3.27 mS/cm at 25°C .

Comparison with Target Compound :
The sulfobutyl substituent in this compound increases molecular weight (368.35 g/mol ) and viscosity due to stronger hydrogen bonding from the –SO₃H group . This reduces conductivity but enhances acidity, making it superior in acid-catalyzed reactions .

Variation in Cation Substitution

(a) 1-Butyl-2,3-dimethylimidazolium Trifluoromethansulfonate ([BDMIM][TfO])
  • Formula : C₁₀H₁₇F₃N₂O₃S
  • Molecular Weight : 302.3 g/mol .
  • Key Properties :
    • Methyl groups at C2 and C3 positions reduce reactivity but increase hydrophobicity .
(b) 1-Sulfobutyl-3-methylimidazolium Tosylate ([BSO₃HMIM][OTs])
  • Formula : C₁₅H₂₂N₂O₆S₂
  • Molecular Weight : 390.47 g/mol .
  • Key Properties :
    • Tosylate anion ([OTs]⁻) lowers thermal stability compared to [TfO]⁻ but improves solubility in polar solvents .

Comparison with Target Compound :
The sulfobutyl group in the target IL enhances hydrophilicity and acidity compared to [BDMIM][TfO], while the [TfO]⁻ anion provides better electrochemical stability than [OTs]⁻ .

Variation in Anion Type

(a) 1-Sulfobutyl-3-methylimidazolium Hydrogen Sulfate ([HSO₃BMIM][HSO₄])
  • Formula : C₈H₁₆N₂O₇S₂
  • Key Properties :
    • Strong Brønsted acidity (pH < 1) enables high catalytic activity in esterification .
(b) 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])
  • Formula : C₈H₁₅BF₄N₂
  • Molecular Weight : 226.0 g/mol .
  • Key Properties :
    • Lower viscosity (66 cP at 25°C) but hygroscopicity limits electrochemical applications .

Comparison with Target Compound : The [TfO]⁻ anion offers higher thermal and electrochemical stability than [BF₄]⁻ or [HSO₄]⁻, making the target IL suitable for high-temperature processes .

Biological Activity

1-Sulfobutyl-3-methylimidazolium trifluoromethanesulfonate, commonly referred to as [SBMIM][OTf], is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and materials science. This compound is characterized by its high ionic conductivity, tunable solvation properties, and the presence of both hydrophilic and hydrophobic groups, which facilitate its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of [SBMIM][OTf] is C₉H₁₅F₃N₂O₆S₂, with a molecular weight of approximately 368.35 g/mol. Its structure comprises a cation derived from 3-methylimidazole with a sulfonic acid group attached to a butyl chain, alongside the trifluoromethanesulfonate anion. This configuration imparts significant solubility and reactivity characteristics, making it suitable for various biochemical applications.

PropertyValue
Molecular FormulaC₉H₁₅F₃N₂O₆S₂
Molecular Weight368.35 g/mol
Purity98%
Cation1-(4-sulfobutyl)-3-methylimidazolium
AnionTrifluoromethanesulfonate

The biological activity of [SBMIM][OTf] is primarily attributed to its role as a solvent and catalyst in various biochemical reactions. Its interaction with biological macromolecules such as proteins and nucleic acids is influenced by concentration and the specific biological context. The compound's acidic functional group enhances its ability to participate in acid-catalyzed reactions, which can be pivotal in enzymatic processes.

Extraction and Purification

[SBMIM][OTf] has been employed in the extraction and purification of biomolecules due to its unique solvation properties. Its ability to dissolve both polar and nonpolar compounds makes it an effective medium for isolating proteins, nucleic acids, and other biomolecules from complex mixtures.

Antimicrobial Properties

Research has indicated that ionic liquids like [SBMIM][OTf] exhibit antimicrobial activity. Studies show that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Interaction

The compound has been investigated for its effects on enzyme activity. For instance, it has been shown to enhance the catalytic efficiency of certain enzymes in organic reactions by providing a favorable environment for substrate binding and reaction progression . This property opens avenues for biocatalysis applications where ionic liquids can replace traditional organic solvents.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of [SBMIM][OTf] against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the ionic liquid. The minimum inhibitory concentration (MIC) was determined to be around 0.5% (v/v), indicating strong antimicrobial potential .

Enzymatic Activity Enhancement

In another study focusing on enzyme catalysis, researchers explored the use of [SBMIM][OTf] in enhancing the activity of lipases in biodiesel production. The ionic liquid was found to increase the reaction rate significantly compared to conventional solvents, resulting in higher yields of fatty acid methyl esters (FAMEs). This finding suggests that [SBMIM][OTf] could be effectively utilized in green chemistry applications aimed at sustainable energy production .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-sulfobutyl-3-methylimidazolium trifluoromethansulfonate, and how can purity be verified?

  • Methodology : Synthesis typically involves quaternization of 1-methylimidazole with 1,4-butanesultone to form the sulfobutyl-substituted cation, followed by anion exchange with trifluoromethanesulfonic acid. Purity is verified via 1^1H/13^13C NMR to confirm structural integrity and ion chromatography to assess residual halides. Karl Fischer titration ensures low water content (<50 ppm) .

Q. What are the key physicochemical properties (e.g., thermal stability, solubility) of this compound, and how are they experimentally determined?

  • Methodology :

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .
  • Solubility : Tested in polar solvents (e.g., water, acetonitrile) via gravimetric analysis. UV-Vis spectroscopy monitors solubility limits in hydrophobic solvents .

Q. How should researchers handle and store this ionic liquid to prevent degradation?

  • Methodology : Store in a desiccator at 4°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis and oxidation. Pre-dry solvents (e.g., molecular sieves for acetonitrile) before use in reactions .

Advanced Research Questions

Q. How does the sulfobutyl group influence catalytic activity in acid-mediated reactions compared to non-sulfonated analogues?

  • Methodology : Compare turnover frequencies (TOF) in acid-catalyzed reactions (e.g., esterification) between sulfobutyl-functionalized and non-sulfonated ionic liquids. Use 1^1H NMR to track reaction progress and quantify acid strength via Hammett acidity measurements .

Q. What experimental approaches assess the electrochemical stability of this ionic liquid in supercapacitors or batteries?

  • Methodology : Perform cyclic voltammetry (CV) in a three-electrode cell (Pt working electrode) to determine electrochemical windows. Electrochemical impedance spectroscopy (EIS) evaluates ionic conductivity across temperatures (25–100°C) .

Q. How does the trifluoromethansulfonate anion affect solvent properties compared to tetrafluoroborate or hexafluorophosphate anions?

  • Methodology : Measure viscosity using a rotational viscometer and polarity via solvatochromic dyes (e.g., Nile Red). Compare ion diffusivity using pulsed-field gradient NMR .

Q. What role does this ionic liquid play in exfoliating 2D materials (e.g., graphene), and how is the process monitored?

  • Methodology : Use atomic force microscopy (AFM) to measure interlayer spacing changes during exfoliation. Raman spectroscopy tracks defect formation, while TEM confirms monolayer formation. Optimize temperature and sonication time to reduce exfoliation duration .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodology : Replicate experiments under controlled humidity and oxygen levels. Compare TGA data from multiple labs and validate via coupled FTIR-GC/MS to identify decomposition byproducts .

Key Considerations for Experimental Design

  • Contradictions in Data : Variations in thermal stability may arise from impurities (e.g., residual water) or measurement conditions. Always include control experiments with rigorously dried samples .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to corrosive properties. Neutralize spills with sodium bicarbonate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate
Reactant of Route 2
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate

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